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molecular formula C14H19N3O B8717420 1-(3-Methylphenyl)-1,3,8-triazaspiro[4.5]decan-4-one CAS No. 1023-86-5

1-(3-Methylphenyl)-1,3,8-triazaspiro[4.5]decan-4-one

Cat. No. B8717420
M. Wt: 245.32 g/mol
InChI Key: SHYLIVWKUOZMJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06172076B2

Procedure details

A mixture of 8-benzyl-1-(3-methylphenyl)-1,3,8-triazaspiro[4.5]dec-2-en-4-one (1.64 g, 4.9 mmol) and 10% palladium on charcoal (0.8 g) in a mixture of methanol (100 mL) and methanol saturated with anhydrous hydrochloride gas (5 mL) was shaken in a Parr hydrogenator at 55 psi for 24 h. The resultant mixture was filtered through a plug of Celite, and the filtrate concentrated under vacuum. The residue was subjected to column chromatography on silica gel eluting with a 1:1 mixture of 10% methanol in chloroform and chloroform saturated with ammonia gas. Collection and concentration of appropriate fractions provide the title compound.
Name
8-benzyl-1-(3-methylphenyl)-1,3,8-triazaspiro[4.5]dec-2-en-4-one
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:25][CH2:24][C:11]2([N:15]([C:16]3[CH:21]=[CH:20][CH:19]=[C:18]([CH3:22])[CH:17]=3)[CH:14]=[N:13][C:12]2=[O:23])[CH2:10][CH2:9]1)C1C=CC=CC=1.Cl>[Pd].CO>[CH3:22][C:18]1[CH:17]=[C:16]([N:15]2[C:11]3([CH2:24][CH2:25][NH:8][CH2:9][CH2:10]3)[C:12](=[O:23])[NH:13][CH2:14]2)[CH:21]=[CH:20][CH:19]=1

Inputs

Step One
Name
8-benzyl-1-(3-methylphenyl)-1,3,8-triazaspiro[4.5]dec-2-en-4-one
Quantity
1.64 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC2(C(N=CN2C2=CC(=CC=C2)C)=O)CC1
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was shaken in a Parr hydrogenator at 55 psi for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resultant mixture was filtered through a plug of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under vacuum
ADDITION
Type
ADDITION
Details
The residue was subjected to column chromatography on silica gel eluting with a 1:1 mixture of 10% methanol in chloroform and chloroform saturated with ammonia gas
CUSTOM
Type
CUSTOM
Details
Collection and concentration of appropriate fractions

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC=1C=C(C=CC1)N1CNC(C12CCNCC2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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